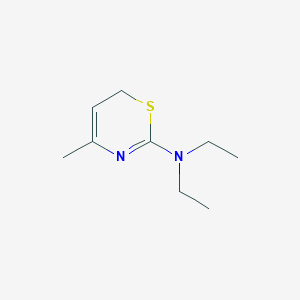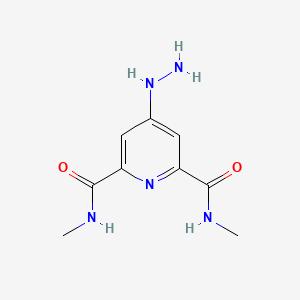![molecular formula C16H30N2 B14395749 (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine CAS No. 89656-62-2](/img/structure/B14395749.png)
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopentylmethyl group and a tert-butyl group attached to an imine moiety. The compound’s structural complexity and specific functional groups make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclopentylmethyl halide reacts with the piperidine derivative.
Formation of the Imine Moiety: The final step involves the condensation of the piperidine derivative with tert-butylamine and an aldehyde to form the imine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the imine moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopentylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine moiety allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The cyclopentylmethyl and tert-butyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanamine: Similar structure but lacks the imine moiety.
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]ethanamine: Similar structure with an ethyl group instead of a methanimine group.
N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]propanamine: Similar structure with a propyl group instead of a methanimine group.
Uniqueness
(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine is unique due to its imine moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring, cyclopentylmethyl group, and tert-butyl group further enhances its specificity and versatility in various applications.
Propriétés
Numéro CAS |
89656-62-2 |
|---|---|
Formule moléculaire |
C16H30N2 |
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
N-tert-butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine |
InChI |
InChI=1S/C16H30N2/c1-16(2,3)17-13-18-11-7-6-10-15(18)12-14-8-4-5-9-14/h13-15H,4-12H2,1-3H3 |
Clé InChI |
IRMONQYXAQSXSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CN1CCCCC1CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


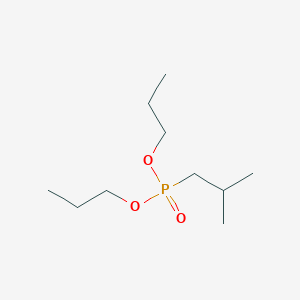
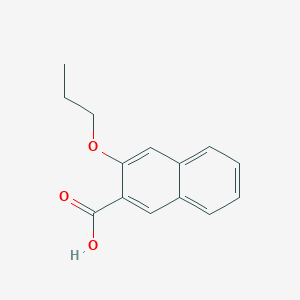
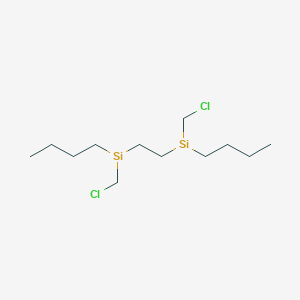
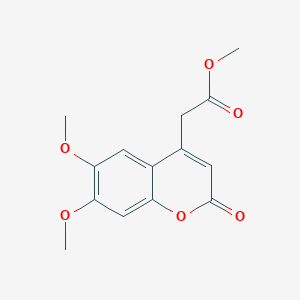
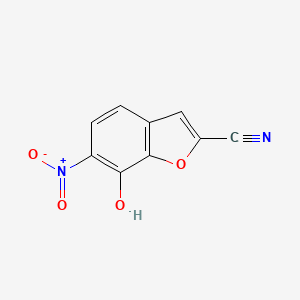
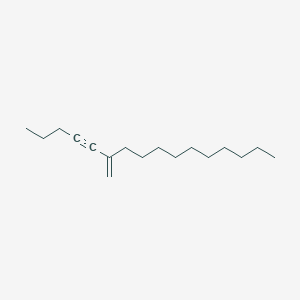
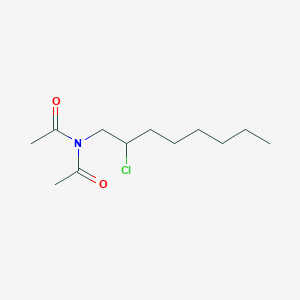
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
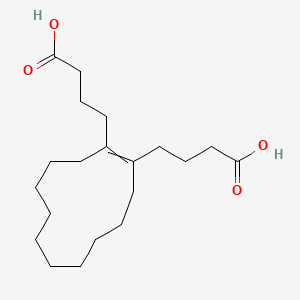
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
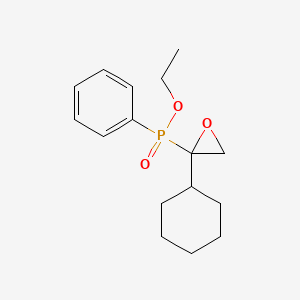
![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
